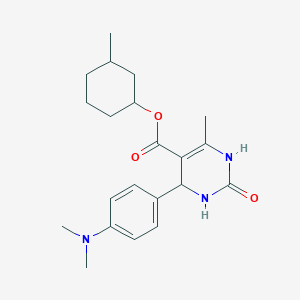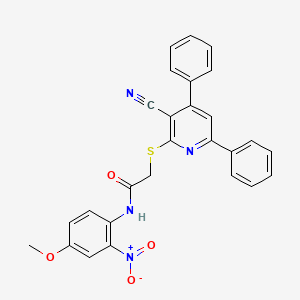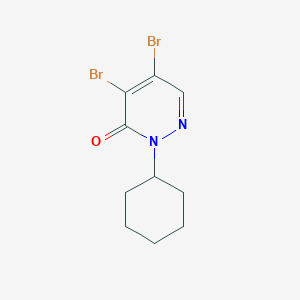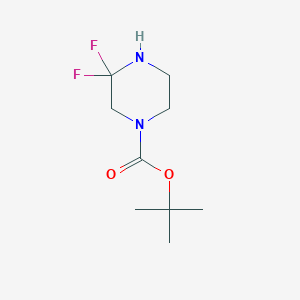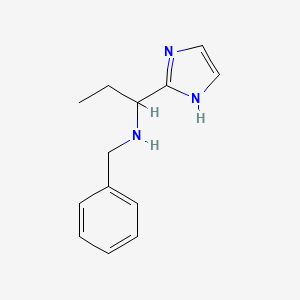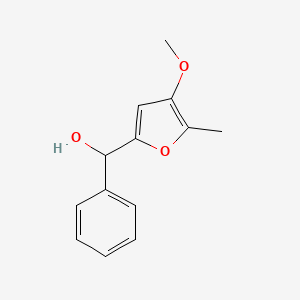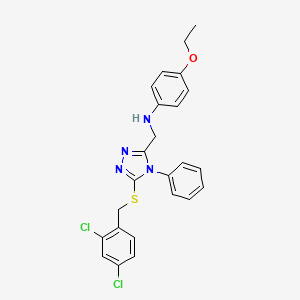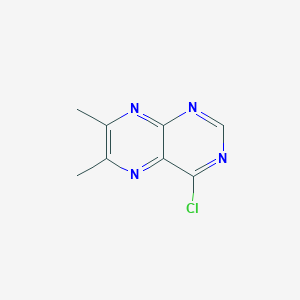![molecular formula C6H6N2 B11771043 1,6-Dihydropyrrolo[2,3-b]pyrrole CAS No. 58326-34-4](/img/structure/B11771043.png)
1,6-Dihydropyrrolo[2,3-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dihydropyrrolo[2,3-b]pyrrole is a nitrogen-containing heterocyclic compound with a unique structure that includes a pyrrole ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
化学反応の分析
Types of Reactions
1,6-Dihydropyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,6-Dihydropyrrolo[2,3-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit kinase inhibitory activity, which can interfere with cellular signaling pathways involved in cancer progression . Additionally, the compound’s unique structure allows it to participate in charge transfer processes, making it useful in photochemical applications .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits various biological activities, including antimicrobial and antiviral properties.
Pyrrolo[3,2-c]carbazole:
Uniqueness
1,6-Dihydropyrrolo[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it suitable for applications in photochemistry and materials science. Its derivatives also show promising biological activities, making it a versatile compound for various research fields.
特性
CAS番号 |
58326-34-4 |
|---|---|
分子式 |
C6H6N2 |
分子量 |
106.13 g/mol |
IUPAC名 |
1,6-dihydropyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C6H6N2/c1-3-7-6-5(1)2-4-8-6/h1-4,7-8H |
InChIキー |
CGRCTJNCJNTKKL-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
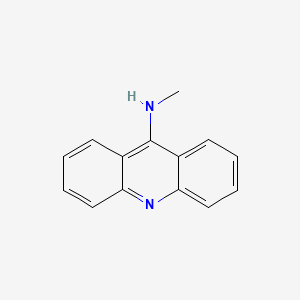
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)


